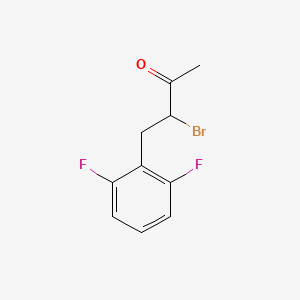

3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Description

BenchChem offers high-quality 3-Bromo-4-(2,6-difluorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2,6-difluorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(2,6-difluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYURKBUFBYEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=C(C=CC=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Properties, Synthesis, and Applications of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Executive Summary

In modern drug discovery and complex organic synthesis, halogenated building blocks serve as the critical linchpins for assembling bioactive molecular architectures. 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS 1251040-66-0) is a highly reactive, bifunctional

The 2,6-difluorophenyl scaffold is a privileged pharmacophore. The dual fluorine substitution provides immense metabolic stability against cytochrome P450-mediated oxidative degradation while fine-tuning the lipophilicity (logP) of the molecule 1. When coupled with the versatile reactivity of the

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₀H₉BrF₂O | Dictates stoichiometric calculations and mass balance. |

| Molecular Weight | 263.08 g/mol | Standard parameter for molarity and yield determination. |

| Monoisotopic Mass | 261.98047 Da | Crucial for high-resolution mass spectrometry (HRMS) identification 3. |

| Predicted XlogP | 2.9 | Indicates moderate lipophilicity; highly soluble in aprotic organic solvents (DCM, THF, MeCN) 3. |

| Electrophilicity | High | The |

Synthetic Methodology & Manufacturing Protocol

The synthesis of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one relies on the regioselective

Caption: Synthetic workflow for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one.

Protocol: Regioselective -Bromination

Causality of Reagent Selection:

Direct bromination using elemental bromine (

Step-by-Step Self-Validating Workflow:

-

Reactor Preparation: Charge a dry, nitrogen-purged round-bottom flask with 4-(2,6-difluorophenyl)butan-2-one (1.0 equiv) and anhydrous acetonitrile (MeCN, 10 mL/g).

-

Catalyst Addition: Add pTSA monohydrate (0.1 equiv). Stir for 10 minutes at room temperature to initiate enolization.

-

Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures suppress radical side-reactions and kinetic over-bromination.

-

Halogenation: Add NBS (1.05 equiv) portion-wise over 30 minutes.

-

Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or HPLC (UV 254 nm). The reaction is self-validating; as NBS is consumed, the suspension will clarify. The reaction is deemed complete when the starting ketone is <1% by area.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate (

). Causality: This instantly reduces any unreacted electrophilic bromine species, preventing downstream degradation during workup. -

Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the target compound.

Reactivity & Downstream Pharmaceutical Applications

As an ambident electrophile, 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a cornerstone for constructing complex heterocyclic systems.

Caption: Downstream reactivity profile and pharmaceutical applications.

The Hantzsch Thiazole Synthesis

The most prominent application of this compound is the Hantzsch thiazole synthesis. Reacting the

-

Mechanism: The sulfur atom of the thioamide acts as a soft nucleophile, executing an

displacement of the bromide. Subsequent intramolecular cyclization occurs as the nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the thiazole ring. -

Pharmaceutical Relevance: Thiazoles bearing fluorinated aromatic rings are heavily utilized in the development of Factor XIa inhibitors for thromboembolic disorders, as the thiazole ring acts as a rigid linker that perfectly positions the difluorophenyl group into the hydrophobic binding pocket of the target protease 2.

N-Alkylation for Azole Antifungals

By utilizing the

Analytical Characterization

To ensure the integrity of the synthesized 3-Bromo-4-(2,6-difluorophenyl)butan-2-one, rigorous analytical characterization is required:

-

Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine exists naturally as two isotopes (

and -

H NMR Spectroscopy: The

Safety, Handling, & Toxicology

As a Senior Application Scientist, I must emphasize that

-

Lachrymatory Properties: This compound is a potent lachrymator (tear gas agent). It causes severe irritation to the eyes, respiratory tract, and mucous membranes.

-

Alkylating Agent: Due to its high electrophilicity, it is a strong alkylating agent and a potential skin sensitizer.

-

Handling Protocol: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

-

Waste Disposal: Unused compound or reaction waste must never be disposed of directly into aqueous waste streams. It must first be quenched with a nucleophilic amine (e.g., ethanolamine) or sodium thiosulfate to destroy the alkylating hazard.

References

-

PubChemLite. "3-bromo-4-(2,6-difluorophenyl)butan-2-one (C10H9BrF2O)". Université du Luxembourg. [Link]

- Google Patents. "US9453018B2 - Pyrimidinones as factor XIa inhibitors".

-

PMC. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis". National Institutes of Health.[Link]

Sources

- 1. 2',4'-Difluoroacetophenone | 364-83-0 | Benchchem [benchchem.com]

- 2. US9453018B2 - Pyrimidinones as factor XIa inhibitors - Google Patents [patents.google.com]

- 3. PubChemLite - 3-bromo-4-(2,6-difluorophenyl)butan-2-one (C10H9BrF2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis Pathways for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Executive Summary

The synthesis of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one presents a specific regiochemical challenge: introducing a halogen atom at the thermodynamically favored

This guide outlines two distinct pathways. Route A (The Aldol-Reduction Sequence) is the preferred industrial approach due to atom economy and raw material availability. Route B (The Acetoacetate Synthesis) is the high-fidelity alternative, recommended when strict impurity profiles regarding the "bis-aryl" side products are required.

Both routes converge at the critical Acid-Catalyzed Bromination step, where kinetic vs. thermodynamic control dictates the regioselectivity between the C1 (methyl) and C3 (methylene) positions.

Retrosynthetic Analysis & Strategy

The target molecule is an

The synthesis of this parent ketone drives the divergence in strategy:

-

Aldol Disconnection: Disconnects at the C3-C4 bond, leading to 2,6-difluorobenzaldehyde and acetone.

-

Enolate Alkylation Disconnection: Disconnects at the C3-C4 bond via an acetoacetate intermediate, leading to 2,6-difluorobenzyl bromide and ethyl acetoacetate.

Strategic Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes to the parent ketone scaffold.

Route A: The Modified Aldol-Reduction Pathway

Best for: Scale-up, Cost-efficiency.

This route utilizes the Claisen-Schmidt condensation.[1] The primary challenge here is preventing the formation of the bis-adduct (1,5-bis(2,6-difluorophenyl)penta-1,4-dien-3-one), where acetone reacts at both ends.

Step 1: Controlled Claisen-Schmidt Condensation

To favor the mono-adduct, inverse addition is required. The aldehyde is added to a large excess of acetone.

-

Reagents: 2,6-Difluorobenzaldehyde (1.0 eq), Acetone (5.0 eq), NaOH (aq).

-

Protocol:

-

Charge Acetone and 10% NaOH solution into the reactor. Cool to 0–5°C.

-

Dissolve 2,6-difluorobenzaldehyde in a minimum volume of acetone.

-

Add the aldehyde solution dropwise over 2 hours. Crucial: High acetone concentration ensures the aldehyde reacts with acetone, not the product.

-

Quench with dilute HCl to pH 7. Evaporate excess acetone.

-

Extract with Ethyl Acetate (EtOAc).

-

-

Intermediate: 4-(2,6-difluorophenyl)but-3-en-2-one.[2]

Step 2: Chemoselective Hydrogenation

We must reduce the alkene without reducing the ketone or defluorinating the ring.

-

Catalyst: 5% Pd/C (low loading) or Raney Nickel.

-

Conditions: 1 atm

, EtOAc, Room Temperature. -

Process Note: Monitor via HPLC. Stop immediately upon consumption of starting material to prevent reduction of the carbonyl to the alcohol (4-(2,6-difluorophenyl)butan-2-ol).

-

Yield Expectation: 85-90%.

Route B: The Acetoacetate Pathway

Best for: High Purity, Laboratory Scale.

This route avoids the "double-condensation" impurity entirely by using a masked acetone equivalent (ethyl acetoacetate).

Step 1: Enolate Alkylation

-

Reagents: Ethyl acetoacetate (1.1 eq), NaOEt (1.1 eq), 2,6-Difluorobenzyl bromide (1.0 eq), EtOH.

-

Mechanism: Formation of the

-keto ester intermediate. -

Protocol:

-

Generate sodium ethoxide in situ (Na + EtOH).

-

Add ethyl acetoacetate at 0°C to form the enolate.

-

Add 2,6-difluorobenzyl bromide dropwise. Reflux for 4 hours.

-

Step 2: Decarboxylation

-

Reagents: 10% NaOH, followed by Acidification (

). -

Protocol:

-

Saponify the ester with NaOH (reflux 2h).

-

Acidify to pH 2 and heat. The

-keto acid spontaneously decarboxylates to release

-

Core Technology: Regioselective -Bromination[3]

This is the most critical step. The ketone, 4-(2,6-difluorophenyl)butan-2-one, is asymmetric. It has two enolizable positions:

-

C1 (Methyl): Kinetic product (less hindered).

-

C3 (Methylene): Thermodynamic product (more substituted).

To synthesize the 3-Bromo target, we must drive the reaction through the Thermodynamic Enol .

Mechanism of Selectivity

-

Base Catalysis: Favors the kinetic enolate (C1), leading to 1-bromo derivatives. (AVOID)

-

Acid Catalysis: Promotes equilibrium between enols. The more substituted enol (C3) is more stable (Zaitsev's rule equivalent) and reacts with bromine. (REQUIRED)

Experimental Protocol (Acid-Catalyzed)

-

Reagents:

(1.0 eq) or NBS (1.05 eq), Glacial Acetic Acid (Solvent/Catalyst), HBr (cat). -

Procedure:

-

Dissolve 4-(2,6-difluorophenyl)butan-2-one in Glacial Acetic Acid.

-

Add a catalytic amount of 48% HBr (initiates enolization).

-

Add

solution dropwise at 15–20°C.-

Visual Cue: The red bromine color should disappear rapidly upon addition, indicating fast consumption by the enol.

-

-

Stir for 30 mins post-addition.

-

Pour into ice water. The product often precipitates or separates as an oil.

-

Purification: Recrystallization from Hexane/EtOAc is preferred over distillation to avoid thermal degradation.

-

Regioselectivity Visualization

Figure 2: Mechanistic pathway showing why acid catalysis is strictly required to achieve the C3-bromo target.

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | Pale yellow oil or low-melting solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water |

| Regio-isomer | < 1.0% (1-Bromo isomer) | 1H-NMR (Integrate -CH2Br vs -CHBr-) |

| Bis-bromo | < 0.5% | GC-MS / HPLC |

| Proton NMR | CDCl3 |

Expert Insight on NMR:

The diagnostic signal for the target is the triplet (or doublet of doublets) around 4.5 ppm corresponding to the C3 proton. If the reaction produces the 1-bromo isomer, you will instead see a singlet at ~3.9 ppm (for the

Safety & Handling

-

Lachrymator Warning:

-Halo ketones are potent lachrymators (tear gas agents). All operations involving the final product must be conducted in a high-efficiency fume hood. -

HF Generation: The combustion or thermal decomposition of difluoro-compounds can release Hydrogen Fluoride (HF).

-

Bromine: Elemental bromine is highly corrosive and toxic. NBS is a safer solid alternative for smaller batches but requires filtration of succinimide byproducts.

References

-

Regioselective Bromination of Aralkyl Ketones

- Source: G. K. S. Prakash et al., "Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide," PMC, 2013.

- Relevance: Establishes the protocol for using acidic media to favor -bromination

-

Aldol Condensation Specifics (Benzaldehyde/Acetone)

- Source: "Reaction Efficiency of Crossed-Aldol Condensation between Acetone and Benzaldehyde," AENSI Journals.

- Relevance: Provides optimization data for minimizing dibenzalacetone form

-

Synthesis of Fluorinated Phenylbutanones

- Source: "4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors," ResearchG

- Relevance: Validates the general synthesis of the 4-arylbutan-2-one skeleton via condens

-

General Procedure for Alpha-Bromination

- Source: "Regioselective Electrophilic Aromatic Bromin

- Relevance: Discusses the theoretical basis for electrophilic attack and regioselectivity in bromin

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectroscopic data for the novel α-haloketone, 3-Bromo-4-(2,6-difluorophenyl)butan-2-one. As a key intermediate in various synthetic pathways, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control and reaction monitoring. This document, structured from the perspective of a Senior Application Scientist, offers not just data, but a comprehensive interpretation based on established chemical principles, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a halogenated ketone with a molecular formula of C₁₀H₉BrF₂O and a monoisotopic mass of 261.98 g/mol .[1] The presence of a bromine atom, a carbonyl group, a chiral center at the carbon bearing the bromine, and a difluorinated aromatic ring provides a rich tapestry of spectroscopic features. This guide will delve into the anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Predicted Fragmentation Pattern

The mass spectrum of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is expected to exhibit a characteristic molecular ion peak and several key fragment ions. A notable feature will be the isotopic pattern of bromine, where the M+ and M+2 peaks will appear in an approximate 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[2][3][4]

Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Relative Abundance (Predicted) |

| 262/264 | [C₁₀H₉BrF₂O]⁺ | Molecular Ion (M⁺) | Moderate |

| 219/221 | [C₈H₆BrF₂]⁺ | α-cleavage: Loss of acetyl radical (•COCH₃) | High |

| 183 | [C₁₀H₉F₂O]⁺ | Loss of Bromine radical (•Br) | Moderate |

| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage: Formation of the 2,6-difluorobenzyl cation | High (likely base peak) |

| 43 | [C₂H₃O]⁺ | Formation of the acetyl cation | High |

The fragmentation is likely to be initiated by the ionization of a lone pair electron from the carbonyl oxygen or the bromine atom. The primary fragmentation pathways are predicted to be α-cleavage and benzylic cleavage, driven by the formation of stable carbocations.

Visualization of the Fragmentation Pathway

Sources

Potential applications of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in organic chemistry.

Strategic Applications in Heterocyclic Pharmacophore Generation

Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS: 62396-04-0, analog) represents a high-value "linchpin" intermediate. It bridges the gap between a metabolically privileged structural motif—the 2,6-difluorophenyl group —and the versatile reactivity of

This guide details the technical utility of this compound, specifically its role as a precursor for thiazole , imidazole , and furan scaffolds found in antifungal agents, herbicides, and p38 MAP kinase inhibitors. By leveraging the specific electronic properties of the 2,6-difluoro substitution, researchers can modulate lipophilicity and block metabolic oxidation sites, enhancing the drug-like properties (DLPs) of the final library.

Chemical Profile & Structural Logic[1]

The molecule consists of a butan-2-one backbone substituted at the C3 position with a bromine atom and at the C4 position with a 2,6-difluorophenyl ring.[1]

| Property | Description |

| Molecular Formula | |

| Molecular Weight | ~263.08 g/mol |

| Functional Class | |

| Key Moiety | 2,6-Difluorophenyl : A bioisostere for phenyl that increases metabolic stability by blocking the oxidation-prone ortho positions and altering the ring's quadrupole moment to enhance binding interactions [1]. |

| Reactivity Center | C3-Bromine : Highly electrophilic center susceptible to |

Structural Diagram

(Note: Visualized as a linear connectivity string for reference) CH3-C(=O)-CH(Br)-CH2-(2,6-F2-Ph)

Synthesis of the Core Reagent

Authoritative Protocol Design

The synthesis of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is typically achieved via a three-step sequence starting from 2,6-difluorobenzaldehyde. This route is preferred over direct alkylation due to higher regiocontrol.

Step 1: Aldol Condensation

Reaction of 2,6-difluorobenzaldehyde with acetone in basic media (NaOH/H2O) yields the

-

Mechanism: Claisen-Schmidt condensation.

-

Control Point: Excess acetone is used to prevent double condensation (formation of dibenzylideneacetone derivatives).

Step 2: Selective Hydrogenation

Catalytic hydrogenation (

-

Result: 4-(2,6-difluorophenyl)butan-2-one.[1]

Step 3: Regioselective Bromination

The critical step is the introduction of bromine.

-

Reagent: Bromine (

) in acetic acid or Phenyltrimethylammonium tribromide (PTAB). -

Regiochemistry: Bromination favors the more substituted

-carbon (C3) over the methyl group (C1) under acidic conditions due to the stability of the enol intermediate [2]. -

Protocol Note: The reaction must be kept at controlled temperatures (0–10°C) to prevent poly-bromination.

Figure 1: Synthetic route to the target

Application A: The Hantzsch Thiazole Synthesis

Primary Application in Drug Discovery

The most prolific application of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is the synthesis of 2-aminothiazoles via the Hantzsch reaction. This scaffold is ubiquitous in kinase inhibitors and antimicrobial agents.

The Protocol

-

Reactants: 1 equivalent of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one + 1.1 equivalents of a Thiourea derivative (or Thioamide).

-

Solvent: Ethanol or DMF (reflux).

-

Mechanism:

-

Attack: Sulfur nucleophile attacks the C3-Br carbon (

). -

Cyclization: Nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring.

-

Strategic Value

The resulting thiazole positions the 2,6-difluorobenzyl group at the C5 position (or C4 depending on nomenclature convention relative to the ketone). This specific steric bulk is known to occupy hydrophobic pockets in enzymes such as Cyclin-dependent kinases (CDKs) [3].

Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing the target molecule.

Application B: Imidazole Synthesis for MAP Kinase Inhibitors

Advanced Medicinal Chemistry

The 2,6-difluorophenyl motif is a classic "warhead" in p38 MAP kinase inhibitors (e.g., analogs of SB-203580). The target molecule serves as a precursor to tri-substituted imidazoles.

Experimental Workflow

To generate the imidazole core, the

-

Reaction: Cyclocondensation.

-

Conditions: Liquid ammonia or

in DMF. -

Outcome: 4-(2,6-difluorobenzyl)-5-methyl-imidazole derivatives.

Why this matters: The fluorine atoms at the 2,6-positions create a specific electrostatic environment that improves the molecule's selectivity for the ATP-binding pocket of kinases, often resulting in higher potency compared to the non-fluorinated analogs [4].

Application C: Furan Synthesis (Feist-Benary)

Agricultural Chemistry Relevance

Reaction of the target

-

Utility: These structures are frequently investigated as herbicidal agents (PPO inhibitors) where the difluorophenyl ring provides necessary environmental stability and lipophilicity for leaf cuticle penetration.

Handling and Safety Data (SDS Summary)

| Parameter | Specification |

| Physical State | Low-melting solid or oil (depending on purity). |

| Hazards | Lachrymator (Tear gas effect). Skin and eye irritant. |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |

| Degradation | Decomposes to liberate HBr and darkens upon exposure to moisture/light. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Podgoršek, A., et al. (2009). Halogenation of Ketones with N-Halosuccinimides. Current Organic Chemistry, 13(8). Link

-

Pattison, G. (2018).[3] Methods for the Synthesis of

-Difluoroketones. European Journal of Organic Chemistry, 2018(27), 3520-3540.[3] Link -

Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6078. Link

-

PubChem. (n.d.). 3-bromo-4-(2,6-difluorophenyl)butan-2-one (CID 62396040).[1] National Library of Medicine. Link

Sources

The Alpha-Bromo Ketone: A Nexus of Reactivity in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo ketones represent a cornerstone class of intermediates in organic synthesis, prized for their versatile reactivity that enables the construction of complex molecular architectures. The strategic placement of a bromine atom adjacent to a carbonyl group creates a unique electronic environment, activating the molecule for a diverse array of transformations. This guide provides a comprehensive exploration of the core principles governing the reactivity of alpha-bromo ketones. We will delve into their synthesis, explore their primary reaction pathways—including nucleophilic substitution, elimination, and rearrangement reactions—and provide detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and presenting self-validating methodologies, this document aims to equip researchers and drug development professionals with the practical knowledge to effectively harness the synthetic potential of these powerful intermediates.

Introduction: The Electronic Character and Synthetic Utility of α-Bromo Ketones

The pronounced reactivity of α-bromo ketones stems from the synergistic interplay of two powerful functional groups: the carbonyl and the carbon-bromine bond. The electron-withdrawing nature of the carbonyl group polarizes the adjacent C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the bromine atom is an excellent leaving group, facilitating substitution reactions. This inherent reactivity makes α-bromo ketones invaluable precursors in the synthesis of a wide range of pharmaceuticals, natural products, and other biologically active compounds.[1][2] Their utility is particularly evident in the construction of heterocyclic systems, which are prevalent in many drug scaffolds.[2]

This guide will systematically dissect the factors that govern the reactivity of α-bromo ketones and provide a practical framework for their application in synthesis.

Synthesis of α-Bromo Ketones: Establishing the Reactive Core

The most common and direct route to α-bromo ketones is the electrophilic bromination of a parent ketone. This transformation typically proceeds via an enol or enolate intermediate, which acts as the nucleophile.[1] A variety of brominating agents and reaction conditions can be employed, with the choice often dictated by the substrate's sensitivity and the desired selectivity.

General Considerations for α-Bromination

-

Regioselectivity: For unsymmetrical ketones, the bromination generally occurs at the more substituted α-carbon, as this proceeds through the more thermodynamically stable enol intermediate.

-

Stoichiometry: Careful control of the brominating agent's stoichiometry is crucial to avoid di- or poly-bromination.

-

Acid Catalysis: The reaction is often catalyzed by an acid, which accelerates the rate of enolization.[1]

Common Brominating Agents

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) in Acetic Acid | Acetic acid, often with heating | Cost-effective, readily available | Corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, often with a radical initiator (e.g., AIBN) or acid catalyst | Milder than Br₂, easier to handle, selective | More expensive than Br₂ |

| Copper(II) Bromide (CuBr₂) | Reflux in a solvent like ethyl acetate/chloroform | Good for substrates prone to acid-catalyzed side reactions | Stoichiometric amounts of copper salts required |

| Pyridinium Hydrobromide Perbromide | Acetic acid, 90 °C | Solid, stable, and safer to handle than liquid bromine | Can require elevated temperatures |

Detailed Experimental Protocol: Synthesis of α-Bromoacetophenone

This protocol describes the synthesis of α-bromoacetophenone from acetophenone using pyridinium hydrobromide perbromide, a method noted for its safety and high yield.[3]

Materials:

-

4-Chloroacetophenone (0.77 g, 5.0 mmol)

-

Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

-

Glacial acetic acid (20 mL)

-

50 mL round-bottom flask

-

Condensing tube

-

Magnetic stirrer and hotplate

Procedure:

-

Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[3]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 4-chloro-α-bromoacetophenone.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting acetophenone spot and the appearance of the product spot. The identity and purity of the final product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). Yields for this procedure are consistently reported to be high, often exceeding 80%.[3]

Key Reaction Pathways of α-Bromo Ketones

The synthetic versatility of α-bromo ketones is showcased in their participation in a wide range of chemical transformations. The following sections will detail the most significant of these reactions, providing mechanistic insights and practical experimental guidance.

Nucleophilic Substitution (Sₙ2) Reactions

The high electrophilicity of the α-carbon, coupled with the excellent leaving group ability of the bromide ion, makes α-bromo ketones prime substrates for Sₙ2 reactions.[4] This pathway allows for the introduction of a wide variety of nucleophiles, leading to the formation of α-functionalized ketones.

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the α-carbon from the backside relative to the C-Br bond, leading to a trigonal bipyramidal transition state. The bromide ion is simultaneously displaced, resulting in an inversion of stereochemistry if the α-carbon is chiral.

Caption: Sₙ2 mechanism of nucleophilic substitution on an α-bromo ketone.

This protocol demonstrates a classic application of α-bromo ketones in heterocycle synthesis, specifically the Hantzsch thiazole synthesis, through reaction with thiourea.[5]

Materials:

-

α-Bromoacetophenone (1.99 g, 10 mmol)

-

Thiourea (0.76 g, 10 mmol)

-

Ethanol (30 mL)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve α-bromoacetophenone (10 mmol) and thiourea (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate as the hydrobromide salt.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

To obtain the free base, suspend the salt in water and neutralize with a base such as aqueous ammonia until the pH is approximately 8-9.

-

Collect the precipitated free base by vacuum filtration, wash with water, and dry.

-

Recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Causality and Self-Validation: The reaction is driven by the strong nucleophilicity of the sulfur atom in thiourea and the high electrophilicity of the α-carbon in α-bromoacetophenone. The initial S-alkylation is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The progress can be monitored by TLC. The identity of the product can be confirmed by its melting point and spectroscopic data, which will show characteristic signals for the thiazole ring protons and carbons.

Elimination Reactions: Synthesis of α,β-Unsaturated Ketones

Treatment of α-bromo ketones with a non-nucleophilic base can lead to the elimination of hydrogen bromide (HBr), yielding valuable α,β-unsaturated ketones.[6][7] This reaction is a powerful tool for introducing carbon-carbon double bonds in conjugation with a carbonyl group.

The reaction typically proceeds through an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the β-carbon, while the C-Br bond is broken simultaneously, leading to the formation of a double bond. Sterically hindered bases, such as pyridine, are often used to favor elimination over substitution.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Exploratory reactions involving 3-Bromo-4-(2,6-difluorophenyl)butan-2-one.

A Technical Guide to Heterocyclic & Stereoselective Synthesis

Executive Summary

3-Bromo-4-(2,6-difluorophenyl)butan-2-one represents a high-value "linchpin" intermediate in medicinal chemistry. Its structure combines a reactive

This guide details three exploratory reaction pathways designed to convert this unstable intermediate into robust, bioactive scaffolds: Hantzsch Thiazole Synthesis , Imidazo[1,2-a]pyridine annulation , and Stereoselective Reduction .

Part 1: Chemical Profile & Critical Safety Protocols

Before initiating any workflow, the operator must acknowledge the specific hazards associated with

Chemical Properties

| Property | Specification |

| Molecular Formula | |

| Functional Class | |

| Reactivity Profile | High electrophilicity at C3; prone to |

| Stability | Thermally unstable; prone to autocatalytic decomposition by HBr. |

Mandatory Safety: The Lachrymator Protocol

WARNING: Like many

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.

-

Decomposition Control: Store the compound at -20°C under argon. If the solid turns dark or oily, it has likely degraded via dehydrobromination (releasing HBr gas).

Part 2: Exploratory Reaction Modules

Module A: The Hantzsch Thiazole Synthesis

Objective: Construction of 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).

Mechanism: Condensation of the

Experimental Logic

The 2,6-difluorobenzyl group is separated from the reaction center by a methylene spacer. This minimizes steric hindrance during the initial nucleophilic attack, allowing the reaction to proceed under mild conditions, preserving the sensitive difluoro-motif.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-(2,6-difluorobenzyl)thiazole

-

Reagents:

-

Substrate: 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1.0 equiv).

-

Nucleophile: Thiourea (1.1 equiv).

-

Solvent: Ethanol (anhydrous).

-

-

Procedure:

-

Dissolve thiourea in ethanol (0.5 M concentration) in a round-bottom flask.

-

Add the bromoketone dropwise at room temperature (RT) to prevent exotherms.

-

Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of bromoketone).

-

Observation: A white precipitate (HBr salt of the thiazole) often forms.

-

-

Workup:

-

Why this works: The sulfur atom acts as a soft nucleophile, displacing the bromide (

), followed by rapid cyclization onto the ketone carbonyl.

Module B: Fused Heterocycles (Imidazo[1,2-a]pyridines)

Objective: Accessing fused bicyclic systems common in GABA receptor modulators. Mechanism: Condensation with 2-aminopyridine.[3]

Protocol 2: One-Pot Annulation

-

Reagents: Substrate (1.0 equiv), 2-Aminopyridine (1.2 equiv),

(2.0 equiv). -

Solvent: Ethanol or Acetonitrile.

-

Procedure:

-

Mix reagents in a sealed tube.

-

Heat to 80°C for 6 hours.

-

Note: The base (

) is critical here to scavenge HBr and prevent acid-catalyzed polymerization of the aminopyridine.

-

Module C: Stereoselective Reduction (Epoxide Formation)

Objective: Accessing chiral epoxides or bromohydrins for protease inhibitors. Challenge: The ketone is prochiral. Reduction yields two diastereomers due to the adjacent chiral bromide center.

Protocol 3: Diastereoselective Reduction to Bromohydrin

-

Reagent:

(mild) or -

Conditions:

-

Dissolve substrate in Methanol at -78°C.

-

Add reducing agent slowly.

-

Stereocontrol: The bulky 2,6-difluorobenzyl group will direct hydride attack via the Felkin-Anh model, favoring the anti-bromohydrin.

-

-

Cyclization: Treat the resulting bromohydrin with

in acetone to close the epoxide ring.

Part 3: Visualizing the Pathways

The following diagram illustrates the divergent synthesis potential of the substrate.

Caption: Divergent synthetic pathways from the core

Part 4: Critical Control Points (Troubleshooting)

The Elimination Trap

The most common failure mode with this substrate is dehydrobromination , yielding the

-

Cause: Usage of strong, hard bases (e.g., NaOH, LDA) or excessive heat.

-

Prevention: Use weak bases (

,

Handling the 2,6-Difluorophenyl Group

While chemically robust, the 2,6-difluoro substitution pattern creates a "molecular cleft."

-

NMR Diagnostic: In

NMR, the methylene protons ( -

Mass Spec: Expect a characteristic 1:1 isotopic split for the Bromine atom (

) in the starting material, which disappears upon heterocycle formation.

References

-

Hantzsch Thiazole Synthesis Mechanism & Utility

- Title: Bromoacetone (Analogous Safety Data)

-

Reaction with 2-Aminopyridines

-

General Reactivity of

-Bromoketones:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-(2,6-difluorophenyl)butan-2-one as a Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one, a specialized chemical building block designed for medicinal chemistry applications. We will explore its strategic value, stemming from the synergistic combination of a highly reactive α-bromoketone handle and a 2,6-difluorophenyl moiety—a privileged group in modern drug design. This document details the compound's core reactivity, provides validated, step-by-step protocols for its use in synthesizing key heterocyclic scaffolds, and discusses the rationale behind its application in developing novel therapeutic agents.

Introduction: The Strategic Value of Fluorination and Reactive Intermediates

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-difluorophenyl group, in particular, is frequently employed to introduce conformational constraints and block sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[3]

Complementing this is the utility of versatile reactive handles for scaffold construction. The α-bromoketone is a classic and powerful electrophilic intermediate in organic synthesis.[4] The presence of the bromine atom adjacent to the carbonyl group renders the α-carbon highly susceptible to nucleophilic attack, making it an ideal precursor for a wide array of chemical transformations, especially in the synthesis of heterocyclic systems.[4][5]

3-Bromo-4-(2,6-difluorophenyl)butan-2-one merges these two powerful concepts. It provides a pre-packaged, fluorinated side chain coupled with a reactive α-bromoketone, enabling medicinal chemists to rapidly synthesize libraries of novel, sterically-defined, and potentially more stable drug candidates.

Physicochemical and Reactive Properties

A foundational understanding of the building block's properties is critical for its effective use.

Physicochemical Data

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₉BrF₂O | PubChem[6] |

| Molecular Weight | 263.08 g/mol | PubChem[6] |

| Appearance | (Predicted) Solid or Oil | - |

| XlogP (Predicted) | 2.9 | PubChem[6] |

| InChIKey | BUYURKBUFBYEIL-UHFFFAOYSA-N | PubChem[6] |

| CAS Number | Not available | - |

Core Reactivity: The α-Bromoketone Moiety

The primary site of reactivity in 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is the carbon-bromine bond at the C3 position. The reactivity is governed by two key electronic factors:

-

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.[5]

-

Enol/Enolate Formation: The carbonyl allows for the formation of an enol or enolate intermediate, which can participate in various substitution and condensation reactions.[4][7]

This heightened reactivity makes the compound an excellent substrate for Sɴ2 reactions with a wide range of nucleophiles.[8]

Figure 1: General Sɴ2 reaction at the α-carbon.

Synthetic Applications and Detailed Protocols

The true value of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is realized in its ability to construct complex, medicinally relevant heterocyclic cores. Below are detailed protocols for key transformations.

Application 1: Synthesis of 2-Amino-4-substituted Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a cornerstone reaction for producing the thiazole ring system, a common motif in pharmaceuticals.[5] The reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[9]

Figure 2: Workflow for Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of 2-Amino-4-(1-(2,6-difluorophenyl)propan-2-yl)thiazole

-

Materials:

-

3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous, 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-(2,6-difluorophenyl)butan-2-one and thiourea.

-

Add anhydrous ethanol to achieve a concentration of approximately 0.1 M with respect to the bromoketone.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively inert.[10]

-

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution to neutralize the HBr byproduct.

-

Rationale: Neutralization is crucial to prevent potential side reactions and ensure the product is in its free base form for efficient extraction.

-

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aminothiazole derivative.

-

Application 2: Synthesis of 2-Amino-3-cyano-thiophenes (Gewald Reaction)

The Gewald reaction is a multi-component reaction that provides a powerful and atom-economical route to highly substituted 2-aminothiophenes.[11][12] While the classic approach uses a ketone, elemental sulfur, and an activated nitrile, α-haloketones can be used in variations of this synthesis, often reacting with a pre-formed β-mercapto-α-cyanoester or an equivalent thereof.

Protocol 2: Two-Step Synthesis of a Polysubstituted Thiophene

-

Materials:

-

3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1.0 eq)

-

Ethyl thioglycolate (1.0 eq)

-

Sodium ethoxide (NaOEt) in ethanol (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol or DMF

-

-

Procedure:

-

Step A: Nucleophilic Substitution:

-

In a flask under an inert atmosphere (N₂ or Ar), dissolve ethyl thioglycolate in anhydrous ethanol.

-

Cool the solution to 0°C and add sodium ethoxide solution dropwise. Stir for 20 minutes.

-

Rationale: The base deprotonates the thiol, forming the more nucleophilic thiolate anion.

-

-

Add a solution of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in ethanol dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the bromoketone. This forms the key thioether intermediate.

-

-

Step B: Cyclization:

-

To the crude reaction mixture from Step A, add malononitrile followed by a catalytic amount of piperidine.

-

Rationale: This sequence initiates an intramolecular condensation and cyclization cascade to form the thiophene ring.[13]

-

-

Heat the mixture to 50-70°C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction, concentrate the solvent, and perform an aqueous workup as described in Protocol 1 (Steps 7-10) to isolate and purify the target 2-aminothiophene.

-

-

Application 3: Synthesis of Imidazole Derivatives

Imidazoles are another critical heterocyclic scaffold in drug discovery. α-bromoketones readily react with amidines or guanidines to form substituted imidazoles.[5]

Figure 3: Step-wise workflow for the synthesis of imidazole derivatives.

Protocol 3: Synthesis of N-(4-(1-(2,6-difluorophenyl)propan-2-yl)-1H-imidazol-2-yl)acetamide

-

Materials:

-

3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1.0 eq)

-

N-Acetylguanidine (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water, Ethyl Acetate, Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve N-acetylguanidine in anhydrous DMF.

-

Add 3-Bromo-4-(2,6-difluorophenyl)butan-2-one to the solution.

-

Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

-

Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

-

Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash them with water (to remove DMF) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the target imidazole derivative.

-

Strategic Value and Conceptual Application in Drug Design

The primary advantage of using this building block is the ability to install the 2,6-difluorophenyl-containing side chain onto a core scaffold in a single step.

-

Conformational Locking: The steric bulk of the ortho-fluorine atoms restricts the rotation around the phenyl-CH₂ bond. This can lock the side chain into a specific, potentially more favorable, binding conformation within a protein's active site.

-

Metabolic Stability: The fluorine atoms can prevent metabolic hydroxylation on the aromatic ring, a common deactivation pathway for many drugs, thus potentially increasing the compound's half-life.[1][3]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic nitrogen atoms (e.g., in the synthesized imidazole or thiazole ring), which can be crucial for optimizing cell permeability and target engagement.

Figure 4: Logic diagram showing the integration of the building block into a drug discovery workflow.

Conclusion

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a highly promising and versatile building block for medicinal chemistry. Its dual-functionality, combining a robust reactive handle with a privileged fluorinated moiety, provides an efficient pathway to novel chemical entities. The protocols outlined in this guide for the synthesis of thiazoles, thiophenes, and imidazoles serve as a validated starting point for researchers aiming to rapidly generate libraries of drug-like molecules with potentially enhanced conformational stability and superior pharmacokinetic properties. Its strategic application can accelerate hit-to-lead and lead optimization campaigns in modern drug discovery programs.

References

- Fiveable. (2024). α-bromoketone Definition.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.

- Ivon, Y. M., et al. (2020). Aliphatic α‐Boryl‐α‐bromoketones: Synthesis and Reactivity. European Journal of Organic Chemistry.

- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

- BenchChem. (2025). The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential.

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3495. Available at: [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

de la Rosa, M. A., et al. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(9), 1435. Available at: [Link]

- BenchChem. (2025). Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-4-(2,6-difluorophenyl)butan-2-one. Available at: [Link]

-

Li, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Organic Chemistry, 1, 125-131. Available at: [Link]

- Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

-

Ni, K., & Hu, J. (2017). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 9(12), 1367-1371. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-bromo-4-(2,6-difluorophenyl)butan-2-one (C10H9BrF2O) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in the Synthesis of Heterocyclic Compounds: A Guide for Advanced Synthesis

This document provides a comprehensive technical guide on the prospective applications of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in the synthesis of heterocyclic compounds. As a versatile α-halo ketone, this reagent is a valuable precursor for a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The presence of the 2,6-difluorophenyl moiety is of particular note, as the introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific literature detailing the use of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is not extensively available, its chemical structure strongly suggests its utility in well-established synthetic methodologies for constructing key heterocyclic systems. This guide will, therefore, focus on the logical and experimentally sound applications of this compound in the synthesis of thiazoles and pyrimidines, drawing upon established protocols for analogous α-halo ketones.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to the thiazole ring system from an α-halo ketone and a thioamide-containing reactant. The reaction of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one with thiourea is anticipated to proceed via this pathway to yield 2-amino-4-(2-(2,6-difluorophenyl)ethyl)-5-methylthiazole.

Reaction Rationale and Mechanistic Insight

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom in 3-Bromo-4-(2,6-difluorophenyl)butan-2-one, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea moiety attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic thiazole ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the mechanism.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(2-(2,6-difluorophenyl)ethyl)-5-methylthiazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Bromo-4-(2,6-difluorophenyl)butan-2-one | 263.10 | 10 | 2.63 g |

| Thiourea | 76.12 | 12 | 0.91 g |

| Ethanol (absolute) | - | - | 50 mL |

| Sodium bicarbonate (saturated aqueous solution) | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (2.63 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

-

Add 50 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-amino-4-(2-(2,6-difluorophenyl)ethyl)-5-methylthiazole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Synthesis of Substituted Pyrimidines

The 1,3-dicarbonyl-like structure of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one makes it a suitable precursor for the synthesis of pyrimidine derivatives. By reacting with amidines or guanidine, it can undergo a condensation reaction to form the pyrimidine ring. For instance, reaction with guanidine is expected to yield a 2-amino-4-hydroxy-5-(2-(2,6-difluorophenyl)ethyl)-6-methylpyrimidine.

Reaction Rationale and Mechanistic Insight

The synthesis of pyrimidines from β-dicarbonyl compounds and amidines or guanidine is a classic condensation reaction. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the butanone derivative. The resulting enolate then attacks the carbon of the guanidinium or amidinium ion. A series of intramolecular condensation and dehydration steps then lead to the formation of the aromatic pyrimidine ring.

Diagram 2: Pyrimidine Synthesis Workflow

Caption: General workflow for the synthesis of a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-(2-(2,6-difluorophenyl)ethyl)-6-methylpyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Bromo-4-(2,6-difluorophenyl)butan-2-one | 263.10 | 10 | 2.63 g |

| Guanidine Hydrochloride | 95.53 | 11 | 1.05 g |

| Sodium Ethoxide (21% in ethanol) | 68.05 | 22 | 6.8 mL |

| Ethanol (absolute) | - | - | 50 mL |

| Acetic Acid (glacial) | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.05 g, 11 mmol) in absolute ethanol (20 mL).

-

To this solution, add sodium ethoxide (21% in ethanol, 6.8 mL, 22 mmol) dropwise at room temperature. A precipitate of sodium chloride may form.

-

In a separate beaker, dissolve 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (2.63 g, 10 mmol) in absolute ethanol (30 mL).

-

Add the solution of the α-halo ketone to the guanidine solution.

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

3-Bromo-4-(2,6-difluorophenyl)butan-2-one represents a highly promising, albeit currently under-documented, building block for the synthesis of fluorinated heterocyclic compounds. The established reactivity patterns of α-halo ketones provide a strong foundation for its application in the construction of valuable thiazole and pyrimidine scaffolds. The protocols detailed in this guide are based on well-precedented chemical transformations and are intended to serve as a robust starting point for researchers and drug development professionals. The unique electronic properties of the 2,6-difluorophenyl group are likely to impart interesting and potentially advantageous characteristics to the resulting heterocyclic products, making this an exciting area for further synthetic exploration.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. RSC Publishing.

- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Wikipedia. (2024). Pyrimidine.

Analytical techniques for monitoring reactions with 3-Bromo-4-(2,6-difluorophenyl)butan-2-one.

Application Note: Analytical Strategies for Reaction Monitoring of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Mechanistic Context & Analytical Challenges

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a highly reactive, bifunctional electrophile widely utilized as a critical building block in medicinal chemistry for the synthesis of complex heterocycles, such as thiazoles and imidazoles.

The primary analytical challenge in monitoring reactions with this compound stems from the inherent instability of the alpha-bromo ketone moiety. As an alpha-bromo ketone, the compound is highly electrophilic and susceptible to unintended nucleophilic attack; the bromine atom can be readily displaced by nucleophiles, including water[1]. Under basic or even neutral aqueous conditions, the molecule can undergo rapid hydrolysis to form the corresponding alpha-hydroxy ketone, or it can undergo elimination to form an enone[1].

Consequently, traditional reaction monitoring techniques are fraught with artifacts. Gas Chromatography-Mass Spectrometry (GC-MS) often fails due to the thermal degradation of the carbon-bromine bond in the injection port. Similarly, High-Performance Liquid Chromatography (HPLC) methods can induce on-column degradation if the mobile phase is not rigorously optimized to suppress ionization and nucleophilic attack.

Reaction pathways of the alpha-bromo ketone highlighting desired substitution vs. degradation.

Analytical Strategy 1: Non-Destructive Monitoring via 19F NMR

To circumvent the degradation issues associated with chromatography, ^19^F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for monitoring reactions involving this compound. The 2,6-difluorophenyl group acts as a built-in, highly sensitive isotopic probe.

The Causality of the Method: Fluorine-19 is an ideal nucleus for reaction monitoring because it boasts a 100% natural abundance, a nuclear spin of ½ (yielding simple first-order spectra), and a broad chemical shift range (>350 ppm) that prevents signal overlap[2]. Furthermore, because there is no background fluorine signal in standard reaction solvents, the kinetic data obtained is exceptionally clean and easy to process[3]. When the alpha-carbon (C3) undergoes a chemical transformation (e.g., substitution of the bromide by a thioamide), the electronic environment of the adjacent 2,6-difluorophenyl ring changes via through-space and through-bond effects. This induces a distinct, quantifiable shift in the ^19^F resonance, allowing for real-time, in-situ monitoring without the need for sample quenching.

Protocol 1: In-Situ ^19^F NMR Kinetic Profiling

Self-Validating System: This protocol includes a mass-balance check to ensure no fluorine-containing volatile byproducts are lost during the reaction.

-

Baseline Acquisition: Dissolve 10 mg of pure 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl

3or DMSO-d6). Acquire a standard ^19^F NMR spectrum (with ^1H^ decoupling) to establish the exact chemical shift of the starting material's fluorine atoms. -

Reaction Setup: Initiate the reaction (e.g., addition of a nucleophile) directly in the NMR tube or within a flow-cell connected to a benchtop NMR spectrometer.

-

Kinetic Acquisition: Program the spectrometer to acquire a ^19^F spectrum every 5 minutes. Because ^19^F has a lower longitudinal relaxation time (T

1) compared to ^1H^, faster scan times can be utilized without sacrificing quantitative accuracy[3]. -

Data Processing & Validation: Integrate the peak area of the starting material against the emerging product peak. Validation Step: Sum the total integral area of all ^19^F signals in each spectrum. A constant total area across the time-course validates that mass balance is maintained and no fluorinated intermediates have precipitated or evaporated.

Analytical Strategy 2: High-Throughput Quantification via HPLC-UV/MS

While NMR provides non-destructive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) using Multiple Reaction Monitoring (MRM) is essential for trace-level impurity profiling and determining the Limit of Quantitation (LOQ) in complex matrices[4].

The Causality of the Method: The critical factor in HPLC analysis of alpha-bromo ketones is arresting their reactivity. Unbuffered water or basic mobile phases will cause the compound to hydrolyze or epimerize during its transit through the column. To prevent this, the reaction aliquot must be immediately quenched in an acidic medium, and the HPLC mobile phase must be buffered with an acid (typically 0.1% Formic Acid) to stabilize the electrophilic center.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Self-Validating System: This protocol utilizes a matrix-matched blank and an internal standard to verify that quenching is instantaneous and quantitative.

-

Sample Quenching (Critical Step): Withdraw a 10 µL aliquot from the crude reaction mixture. Immediately discharge it into a vial containing 990 µL of a quenching solution (Acetonitrile containing 0.1% Formic Acid). Vortex for 5 seconds.

-

Chromatographic Separation:

-

Column: Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.5 mL/min.

-

-

Detection: Monitor UV absorbance at 210 nm and 254 nm. Simultaneously, route the eluent to an MS detector operating in positive Electrospray Ionization (+ESI) mode.

-

Validation: Inject a standard solution of the starting material dissolved in the quenching buffer and leave it in the autosampler for 12 hours. Re-inject to confirm <1% degradation, validating the stability-indicating nature of the quench.

Parallel analytical workflow for reaction monitoring using 19F NMR and HPLC-UV/MS.

Quantitative Data Summaries

Table 1: Comparative Analytical Techniques for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

| Technique | Primary Use Case | Advantages | Limitations |

| ^19^F NMR | In-situ kinetic monitoring | Non-destructive, no background interference, highly quantitative. | Lower sensitivity for trace impurities compared to MS. |

| HPLC-UV/MS | End-point conversion & impurity profiling | High sensitivity, MRM capabilities for complex matrices. | Requires acidic quenching; risk of on-column degradation. |

| GC-MS | Volatile byproduct identification | Excellent resolution and fragmentation data. | High risk of thermal degradation of the alpha-bromo ketone. |

Table 2: Diagnostic ^19^F NMR Chemical Shifts (Predictive Model in CDCl3)

| Species | Structural Feature | Expected ^19^F Shift Range | Rationale |

| Starting Material | Alpha-bromo ketone | -112 to -115 ppm | Strong electron-withdrawing effect of the adjacent bromine and carbonyl. |

| Intermediate | Alpha-hydroxy ketone | -115 to -118 ppm | Oxygen is less deshielding than bromine in this specific stereoelectronic environment. |

| Product | Thiazole/Imidazole | -108 to -111 ppm | Altered conjugation and removal of the highly electronegative alpha-halogen. |

References

1.[4] Title : Characterization of Methoxetamine - ResearchGate Source : researchgate.net URL : 2.[3] Title : On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Source : magritek.com URL : 3.[2] Title : Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source : chemrxiv.org URL : 4.[1] Title : US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof Source : google.com (Patents) URL :

Sources

- 1. US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

Application Note: Safe Handling & Storage of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one

This Application Note and Protocol guide is designed for research professionals handling 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS: 1251040-66-0).[1][2][3] Due to the specific nature of this intermediate, this guide synthesizes data from direct chemical properties and established safety protocols for the broader class of

Executive Summary & Chemical Identity

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a highly reactive electrophile used primarily as a building block in the synthesis of heterocycles (e.g., thiazoles via Hantzsch synthesis) and kinase inhibitors.[2][3] Its core functionality—an

Critical Hazard Warning: This compound is classified as a Lachrymator and Alkylating Agent . It possesses high volatility relative to its molecular weight, capable of causing immediate, severe irritation to mucous membranes (eyes, nose, throat) even at ppm concentrations.[3][4]

| Property | Detail |

| CAS Number | 1251040-66-0 |

| Molecular Formula | |

| Molecular Weight | 263.08 g/mol |

| Physical State | Low-melting solid or oil (depending on purity/temperature) |

| Reactivity Class | |

| Primary Hazard | Skin/Eye Corrosive, Lachrymator, Sensitizer |

Hazard Profiling & Mechanism of Toxicity

The Alkylation Threat

The

-

Mechanism: Irreversible alkylation of TRPA1 ion channels in sensory nerves, leading to the sensation of intense burning and pain (lachrymatory effect).

-

Consequence: Corneal opacity, dermatitis, and potential respiratory sensitization.[4]

Stability Concerns

The compound is susceptible to:

-

Photolysis: C-Br bond homolysis under UV/visible light, generating radical species and HBr.

-

Hydrolysis: Reaction with ambient moisture to form the corresponding

-hydroxy ketone and corrosive HBr gas.

Storage Protocol: The "Inert Cold Chain"

To maintain purity (>98%) and safety, a rigid storage protocol is required.

Protocol 3.1: Long-Term Storage[1][2][3]

-

Temperature: Store at -20°C (Optimal) or 2-8°C (Acceptable for <1 month).

-

Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density).

-

Container: Amber glass vials with PTFE-lined septa caps. Never store in plastics (polystyrene/polypropylene) as the compound may leach or diffuse through the matrix.[2][3][4]

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant (e.g., Drierite) and a small packet of activated carbon to adsorb fugitive vapors.

Handling Protocol: The "Red Zone" Workflow

Principle: All manipulation must occur within a certified Chemical Fume Hood. Zero exposure limit.[5]

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles (ANSI Z87.1) + Face Shield (if scaling >1g).[3]

-

Hands: Double Gloving is mandatory.

-

Respiratory: If fume hood failure occurs, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2][3]

Weighing & Transfer Methodology

-

Solid State: If the compound is solid, do not use a spatula that generates dust. Use a disposable anti-static weighing boat.

-

Liquid/Oil State:

-

Tare a septum-capped vial containing solvent (e.g., DCM or DMF) on the balance.

-

Move the vial to the fume hood.

-

Use a gas-tight syringe to withdraw the approximate volume of the reagent.

-

Inject directly into the tared solvent vial.

-

Reweigh to determine exact mass by difference. This "Solution Transfer" method eliminates open-air exposure.[1][2][3]

-

Decontamination & Quenching Protocol

Core Directive: Never dispose of active

Protocol 5.1: The "Thiosulfate Quench"

Nucleophilic sulfur is the most effective agent for destroying

-

Preparation: Prepare a 10% w/v Sodium Thiosulfate (

) aqueous solution. -

Spill Control:

-

Cover spill with absorbent pads.

-

Soak pads with Thiosulfate solution. Leave for 15 minutes.

-

The thiosulfate acts as a "soft" nucleophile, displacing the bromide and forming a non-volatile, water-soluble thiosulfate ester.[4]

-

-

Glassware Cleaning:

-

Rinse all contaminated syringes/flasks with the Thiosulfate solution before standard acetone/water wash.

-

Visualization of Workflows

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the compound from storage to reaction.[2]

Caption: Decision logic for minimizing exposure during the transfer of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one.

Diagram 2: Chemical Quenching Mechanism

Visualizing why Sodium Thiosulfate is the mandatory decontamination agent.

Caption: Mechanism of chemical neutralization transforming the toxic alkylator into a benign salt.

References

-

BLD Pharm . (2025). Product Safety Data: 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS 1251040-66-0).[1][2][3] Retrieved from

-

BenchChem . (2025).[7][8] Technical Guide: Managing

-Chloro and -

Thermo Fisher Scientific . (2025). Safety Data Sheet: 2-Bromo-1,3-difluorobenzene (Precursor Analog). Retrieved from

-

Organic Syntheses . (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[3][4][9] Retrieved from [2][3]

-

ChemicalBook . (2026). 3-Bromo-2-butanone (Class Analog) Safety Profile. Retrieved from

Sources

- 1. 1249460-52-3|3-Bromo-4-(4-fluorophenyl)butan-2-one|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)-3-(3-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 1329606-04-3 [sigmaaldrich.com]

- 4. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]